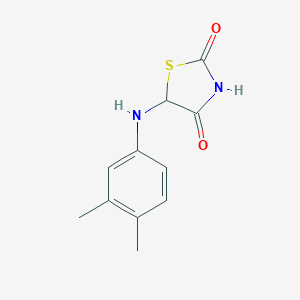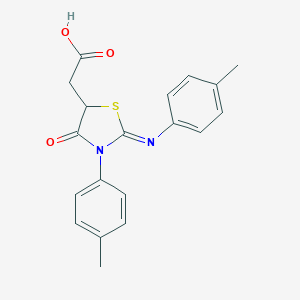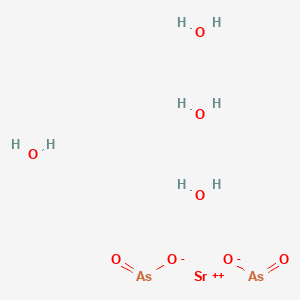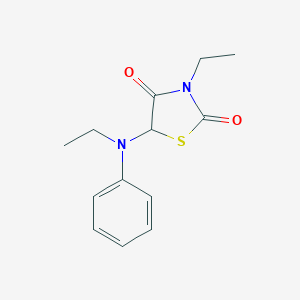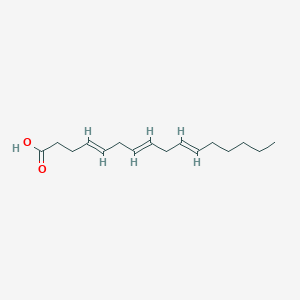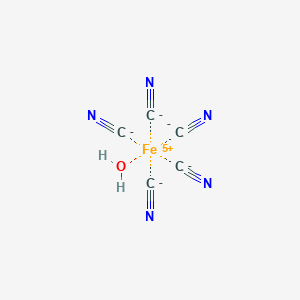
Iron(5+);pentacyanide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(5+);pentacyanide;hydrate is a chemical compound that has been extensively studied by scientists due to its unique properties and potential applications in various fields. This compound is also known as ferric ferrocyanide or Prussian blue, and it has a deep blue color.
Mechanism of Action
Iron(5+);pentacyanide;hydrate acts as a redox catalyst, which means that it can facilitate the transfer of electrons between molecules. It has a high affinity for certain metal ions, such as cesium and thallium, which allows it to selectively remove these ions from contaminated water. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Iron(5+);pentacyanide;hydrate has been shown to have minimal toxicity in animal studies and is generally considered safe for use in humans. It is not metabolized by the body and is excreted unchanged in the feces. In terms of its physiological effects, it has been shown to increase the absorption of cesium and thallium in the gastrointestinal tract, which may be useful in treating radiation exposure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using iron(5+);pentacyanide;hydrate in lab experiments is its high selectivity for certain metal ions, which allows for precise removal of these ions from contaminated samples. It is also relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation is that it may not be effective for removing certain types of contaminants, such as organic pollutants.
Future Directions
There are several potential future directions for research on iron(5+);pentacyanide;hydrate. One area of interest is its potential use as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another area of interest is its use in developing new materials with unique properties, such as improved catalytic activity or optical properties. Additionally, further research is needed to better understand its mechanism of action and potential limitations for use in different applications.
Conclusion:
Iron(5+);pentacyanide;hydrate is a unique chemical compound with potential applications in various fields, including medicine, environmental science, and material science. Its high selectivity for certain metal ions and relative ease of synthesis make it a promising candidate for use in lab experiments and potential commercial applications. Further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore new directions for its use.
Synthesis Methods
Iron(5+);pentacyanide;hydrate can be synthesized by reacting potassium ferrocyanide with ferric chloride. The reaction produces iron(5+);pentacyanide;hydrate as a precipitate, which can be filtered and washed to obtain a pure product. The chemical equation for the reaction is as follows:
K4Fe(CN)6 + FeCl3 → Fe4[Fe(CN)6]3 + 4KCl
Scientific Research Applications
Iron(5+);pentacyanide;hydrate has been extensively studied for its potential applications in various fields, including medicine, environmental science, and material science. In medicine, it has been used as a diagnostic agent for imaging the gastrointestinal tract and as a treatment for radiation exposure. In environmental science, it has been used to remove heavy metals from contaminated water. In material science, it has been used as a pigment in paints and dyes.
properties
CAS RN |
14100-31-3 |
|---|---|
Product Name |
Iron(5+);pentacyanide;hydrate |
Molecular Formula |
C5H2FeN5Na3O |
Molecular Weight |
203.95 g/mol |
IUPAC Name |
iron(5+);pentacyanide;hydrate |
InChI |
InChI=1S/5CN.Fe.H2O/c5*1-2;;/h;;;;;;1H2/q5*-1;+5; |
InChI Key |
FBHLOFDMBUFQTF-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Fe+5] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Na+].[Fe+2] |
synonyms |
aquapentacyanoferrate aquopentacyanoferrate nickel aquapentacyanoferrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)



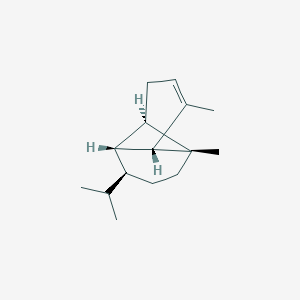
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
